Glyceryl hexacosanoate
Description
Contextualization within Glycerolipid Studies
Glyceryl hexacosanoate, also known as glyceryl-1-hexacosanoate, is classified as a monoglyceride within the larger class of glycerolipids. creative-proteomics.com The fundamental structure of glycerolipids consists of a glycerol (B35011) backbone, which is a three-carbon molecule. creative-proteomics.com In the case of this compound, a single long-chain saturated fatty acid, hexacosanoic acid, is attached to the glycerol backbone through an ester bond. wikipedia.org
Glycerolipids are a diverse group of lipids that serve critical biological functions, including forming the structural basis of cell membranes and storing energy. The study of specific glycerolipids like this compound contributes to the broader understanding of lipid metabolism and the vast structural diversity found in nature. creative-proteomics.comfrontiersin.org Monoacylglycerols, such as this compound, are known to be intermediates in the metabolic breakdown and biosynthesis of fats. creative-proteomics.com
Occurrence and Isolation from Natural Sources
This compound is a naturally occurring compound that has been successfully isolated from a variety of plant species. The process of its extraction and purification from these botanical sources is a key focus of phytochemical research. This typically involves treating plant material with a sequence of organic solvents to create crude extracts, which are then subjected to separation techniques like column chromatography to isolate the pure compound. The definitive identification of this compound is then accomplished using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Research has documented the presence of this compound in several distinct plant species, often in conjunction with other classes of natural products.
Phytochemical studies of the stem bark of Piptadenia africana, a tree found in western Cameroon, have led to the isolation of glyceryl-1-hexacosanoate. nih.govajol.info In one study, it was isolated alongside a new flavone (B191248) derivative, methyletherapigenin, and other common terpenes like sitosterol (B1666911) and beta-amyrin. nih.govajol.inforesearchgate.net The structural confirmation of these compounds was achieved through comprehensive analysis of their physical and spectroscopic data. nih.govajol.info
Glyceryl-1-hexacosanoate has been identified as a constituent of the extracts from the leaves, stem barks, and roots of Cordia millenii, a tree belonging to the Boraginaceae family. nih.govnih.govdicames.online Its isolation was part of a broader chemical investigation that also yielded a new depsidone, cordidepsine, and several other known compounds. nih.govnih.govresearchgate.net Notably, this was the first time monoglycerol derivatives, including glyceryl-1-hexacosanoate, were reported from the Cordia genus. nih.govnih.govresearchgate.net
Studies on the root extracts of Senna siamea (also known as Cassia siamea) have resulted in the isolation of glyceryl-1-hexacosanoate. researchgate.netresearchgate.net In this research, the compound was obtained through silica (B1680970) gel column chromatography of a dichloromethane (B109758) and methanol (B129727) extract of the plant's roots. researchgate.netresearchgate.net It was isolated along with other well-known phytochemicals such as lupeol, β-sitosterol, stigmasterol, and betulinic acid. researchgate.net
Table 1: Natural Plant Sources of this compound
| Plant Species | Part(s) of Plant |
|---|---|
| Piptadenia africana | Stem Bark nih.govajol.info |
| Cordia millenii | Leaves, Stem Barks, Roots nih.govnih.gov |
Cordia millenii Phytochemical Investigations
Significance in Natural Product Chemistry
The isolation and characterization of this compound from diverse plant families hold significance for the field of natural product chemistry. The identification of very-long-chain fatty acid derivatives expands the known chemical diversity of plant metabolites. unl.edu The presence of such compounds in nature provides valuable insights into the biosynthetic pathways plants utilize to create a wide array of specialized molecules. researchgate.net
The recurring discovery of this compound in plants used in traditional medicine, often alongside other bioactive compounds, underscores the importance of continued phytochemical investigation. nih.govnih.govresearchgate.net While this article does not cover biological activity, the co-isolation with compounds like flavonoids, terpenes, and alkaloids provides a chemical basis for the complex compositions of traditional herbal preparations and points to the rich chemical tapestry present in the plant kingdom.
Table 2: Chemical Compounds Mentioned in This Article
| Compound Name | Chemical Class |
|---|---|
| This compound | Monoglyceride |
| Hexacosanoic acid | Fatty Acid |
| Methyletherapigenin | Flavone |
| Sitosterol | Sterol |
| Beta-amyrin | Terpene |
| Cordidepsine | Depsidone |
| Lupeol | Triterpene |
| β-sitosterol | Sterol |
| Stigmasterol | Sterol |
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHAMGOPUEFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299457 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127098-14-0 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Glycerol Esters
Esterification Pathways for Glycerol (B35011) and Fatty Acids
The formation of glyceryl hexacosanoate involves the direct esterification of a glycerol molecule with hexacosanoic acid, a saturated fatty acid with a 26-carbon chain.
Conventional chemical synthesis is typically performed by heating a mixture of glycerol and the fatty acid, often at temperatures between 150-200°C. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is commonly used to facilitate the reaction. To drive the reaction equilibrium towards the formation of the ester, water, a byproduct of the reaction, is continuously removed, often through a distillation setup or by using a solvent like toluene (B28343) to form an azeotrope. vulcanchem.com
Research into lipase-catalyzed esterification has shown that the equilibrium product distribution is dependent on the fatty acid chain length, especially in solvent-free systems. nih.gov For long-chain fatty acids like oleic acid (C18), the diester can be the most abundant product at equilibrium, a finding relevant to the synthesis of esters from very long-chain fatty acids like hexacosanoic acid. nih.gov The use of catalysts such as zinc carboxylates has also been investigated, which can accelerate the reaction by improving the contact between the immiscible reactants (glycerol and fatty acids). acs.org
| Method | Catalyst | Typical Temperature | Key Conditions/Findings | Source |
|---|---|---|---|---|
| Chemical Esterification | Sulfuric Acid / p-Toluenesulfonic Acid | 150-200°C | Continuous removal of water is required to drive equilibrium towards ester formation. | |
| Azeotropic Esterification | Vanay Catalyst | ~121°C (Toluene B.P.) | Toluene facilitates water removal, driving the reaction to high yields (>97%). | vulcanchem.com |
| Lipase-Catalyzed Esterification | Lipases (e.g., from Candida antarctica) | 60-90°C | Equilibrium is dependent on fatty acid chain length; diester formation can be favored for long chains. | nih.govoup.com |
| Zinc-Catalyzed Esterification | Zinc Carboxylates | Variable | Acts as an effective catalyst by increasing contact between reactants through microemulsion formation. | acs.org |
Chemoenzymatic Synthesis Approaches for Glycerol Derivatives
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules with high precision. This approach is particularly valuable for creating structured glycerolipids where specific fatty acids are placed at defined positions on the glycerol backbone. dss.go.thresearchgate.net
A common strategy involves using a 1,3-regioselective lipase (B570770), such as immobilized Candida antarctica lipase B (CAL-B, often known by the trade name Novozym 435), which preferentially catalyzes reactions at the primary hydroxyl groups (sn-1 and sn-3) of the glycerol backbone. medcraveonline.comrais.ismdpi.com This allows for the selective enzymatic acylation of glycerol or a protected glycerol derivative. For instance, a protected glycerol like 1-O-benzyl-sn-glycerol can be regioselectively acylated at the sn-3 position using a lipase. mdpi.compreprints.org Following this enzymatic step, a second, different acyl group can be introduced at the remaining free hydroxyl group (sn-2) using standard chemical coupling agents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). dss.go.thmdpi.com This multi-step process allows for the controlled assembly of complex and well-defined glycerol esters. preprints.org
| Enzyme | Source Organism | Selectivity | Application in Glycerol Ester Synthesis | Source |
|---|---|---|---|---|
| Novozym 435 (Lipase B) | Candida antarctica | Non-specific, but highly active and often used for regioselective synthesis at sn-1/3 positions. | Used for direct esterification and creating structured triacylglycerols and other derivatives. | medcraveonline.comrais.ismdpi.commdpi.com |
| Lipozyme IM (Lipase) | Rhizomucor miehei | 1,3-regiospecific | Catalyzes esterification at the primary positions, enabling synthesis of specific mono- and diglycerides. | nih.gov |
| Pancreatic Lipase | Porcine Pancreas | 1,3-regiospecific | Primarily used in analysis for hydrolyzing fatty acids from the sn-1 and sn-3 positions. | aocs.org |
Derivatization Strategies and Novel Analog Formation
Derivatization involves chemically modifying a molecule to alter its properties for analysis or to create new compounds. For monoglycerides (B3428702) like this compound, derivatization is often necessary to improve their volatility for gas chromatography (GC) analysis or to facilitate structural characterization by mass spectrometry (MS). nih.govoup.com Common methods include converting the free hydroxyl groups into propyl esters using propionic anhydride (B1165640) or into trimethylsilyl (B98337) (TMS) ethers. nih.govoup.com More advanced techniques use reagents like 3-nitrophenylboronic acid, which reacts with the cis-diol moiety of the monoglyceride, to improve detection sensitivity in MS. nih.gov
Hemi-synthesis, or semi-synthesis, is a strategy where a complex molecule isolated from a natural source is used as a starting material for chemical modifications. This compound has been identified as a natural product in organisms like the plant Cordia millenii. researchgate.net
This natural availability allows it to be a substrate for hemi-synthesis. Researchers have isolated glyceryl-1-hexacosanoate and performed subsequent chemical reactions to create novel derivatives. researchgate.net This approach is invaluable for two primary reasons. First, it allows for the creation of a library of related compounds (analogs) by modifying the hydroxyl groups or the ester linkage. These analogs can be used to study structure-activity relationships. Second, chemical modification and subsequent spectroscopic analysis of the products can help confirm the structure of the original, naturally isolated compound. beilstein-journals.orgresearchgate.net
Controlled Hydrolytic Cleavage for Structural Analysis
To confirm the structure of a glycerol ester, it is often necessary to break it down into its constituent parts: glycerol and the fatty acid. This is achieved through hydrolytic cleavage of the ester bond.
The most common chemical method is saponification, which involves hydrolysis using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). byjus.com This reaction cleaves the ester bond, yielding glycerol and the carboxylate salt of the fatty acid (in this case, sodium hexacosanoate). Subsequent acidification of the mixture protonates the salt to give the free hexacosanoic acid, which can then be identified and quantified. byjus.com Hydrolysis can also be performed under acidic conditions.
Enzymatic hydrolysis offers a more controlled approach. Specific enzymes can selectively cleave ester bonds at particular positions. For example, pancreatic lipase is a 1,3-regiospecific enzyme that hydrolyzes fatty acids only from the sn-1 and sn-3 positions of a triglyceride, leaving the sn-2 monoacylglycerol intact. aocs.org While this compound is a monoglyceride, other specific hydrolases can be used for its cleavage. Studies on monoglyceride lipase (MGL) show it is a serine hydrolase responsible for breaking down monoglycerides into fatty acids and glycerol. nih.gov Such controlled cleavage is essential for determining the precise location of the fatty acid on the glycerol backbone, particularly in distinguishing between sn-1/3 and sn-2 isomers. aocs.orgnih.gov Hydrothermal hydrolysis using subcritical and supercritical water has also been explored as a tunable method to produce specific mono- and diglycerides from triglycerides. uva.es
| Method | Reagent/Enzyme | Mechanism | Primary Application in Structural Analysis | Source |
|---|---|---|---|---|
| Basic Hydrolysis (Saponification) | NaOH or KOH | Cleaves all ester bonds. | Releases all fatty acids and glycerol for identification and quantification. | byjus.com |
| Acidic Hydrolysis | Acid (e.g., HCl) and heat | Cleaves all ester bonds. | Releases fatty acids and glycerol. | |
| Enzymatic Hydrolysis | Position-specific lipases/hydrolases (e.g., Pancreatic Lipase, MGL) | Cleaves ester bonds at specific positions on the glycerol backbone. | Determines the regiospecific position of fatty acids (e.g., sn-1, sn-2, or sn-3). | aocs.orgnih.gov |
| Hydrothermal Hydrolysis | Sub/Supercritical Water | Tunable cleavage based on temperature and pressure. | Selective production of mono-, di-glycerides, and fatty acids for analysis. | uva.es |
Biological and Biochemical Research Perspectives
General Biological Roles of Monoacylglycerols
Monoacylglycerols (MAGs) are lipids composed of a single fatty acid chain attached to a glycerol (B35011) molecule via an ester bond. creative-proteomics.com They are key players in numerous biological processes, from energy metabolism to cell signaling. creative-proteomics.comlipotype.com
Membrane Stabilization Phenomena
Monoacylglycerols are crucial components in the study of membrane protein stabilization. The lipidic cubic phase (LCP), a membrane-mimicking environment used for structural and functional studies of membrane proteins, is often composed of a primary monoacylglycerol. nih.govmdpi.com The specific monoacylglycerol used can influence the physical properties of the LCP, such as bilayer thickness and water channel diameter, which in turn affects the stability of the proteins embedded within it. nih.gov This highlights the role of the lipid environment in modulating the stability and function of membrane proteins. mdpi.com While not all monoacylglycerols are suitable, several, including monopalmitolein, monoolein, monovaccenin, and monoeicosenoin, have been shown to support the formation of a stable LCP. nih.gov
Energy Source and Storage Mechanisms
Monoacylglycerols are central to energy metabolism. They are the primary form in which dietary fats are absorbed by enterocytes in the small intestine, following the breakdown of triglycerides by pancreatic lipase (B570770). physiology.orgnews-medical.net Within these cells, monoacylglycerols are re-esterified back into triglycerides and packaged into chylomicrons for transport through the lymphatic system and into the bloodstream. news-medical.nethowmed.net When the body requires energy, stored triglycerides in adipose tissue are hydrolyzed, releasing fatty acids and glycerol. creative-proteomics.comnews-medical.net The fatty acids can then be used by various tissues as an energy source. nih.gov While triglycerides are the main storage form of energy, monoacylglycerols are essential intermediates in their breakdown and synthesis. creative-proteomics.comnews-medical.net
Lipid Metabolism and Transport Processes
The journey of dietary lipids from the gut to the body's cells is a complex process in which monoacylglycerols play a pivotal role. After the digestion of triglycerides into free fatty acids and monoacylglycerols, these molecules are absorbed by the cells lining the intestine. howmed.netmdpi.com Inside the enterocytes, they are used to resynthesize triglycerides. howmed.net A proposed mechanism for the transport of long-chain fatty acids and monoacylglycerols involves their lateral movement within the outer leaflets of cellular membranes, forming an interfacial continuum that facilitates their passage from the capillaries to the adipocytes for storage or use. nih.gov Furthermore, monoacylglycerols are not just passive intermediates; they can also act as signaling molecules. For instance, certain monoacylglycerols can influence cellular processes by affecting the structure and function of organelles like the Golgi apparatus, which is involved in processing and packaging lipids for transport. biorxiv.org
Investigation of Antimicrobial Activities
Recent research has focused on the potential of naturally derived compounds, including glyceryl hexacosanoate, as antimicrobial agents. This interest stems from the need for new strategies to combat microbial infections.
Analysis in Medicinal Plant Extracts
This compound has been identified as a constituent in various medicinal plant extracts, often alongside other compounds with known biological activities.
Piptadenia africana : A study of this West Cameroonian plant led to the isolation of glyceryl-1-hexacosanoate from the stem bark extract. researchgate.netscholaris.ca
Cordia myxa L. : Chemical investigation of this plant from the Boraginaceae family resulted in the isolation of hexacosanoate-1-glyceryl. nih.gov
Coccinia grandis : Glyceryl-1-hexacosanoate was reported for the first time in this species, isolated from its aerial parts. researchgate.net
Schisandra sphaerandra : this compound was among the compounds isolated from the stems of this plant.
Opuntia ficus-indica : While not specifically this compound, various monoglycerides (B3428702) were identified in the root extracts of this plant, with 2,3-dihydroxypropyl hexadecanoate (B85987) (1-monopalmitin) being a major compound. These extracts demonstrated antibacterial activity. mdpi.com
The presence of this compound and other monoacylglycerols in these plants, which are often used in traditional medicine, suggests a potential contribution to their therapeutic effects. researchgate.netresearchgate.net
Assessment of Isolated Compound Activity
Studies have shown that the antimicrobial activity of fatty acids can be enhanced when they are esterified to glycerol, forming monoacylglycerols. gerli.commdpi.com The general principle is that the esterification increases the compound's ability to disrupt bacterial cell membranes. nih.gov
In silico Drug Target Binding Studies
In silico drug target binding studies represent a powerful computational approach to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods are instrumental in the early stages of drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. The process generally involves molecular docking, a technique that models the interaction between a small molecule and a protein at the atomic level. This allows for the prediction of the preferred binding orientation and affinity of the ligand to the target.
While specific in silico studies on this compound are not extensively documented in publicly available research, the methodologies are well-established. Such studies would computationally screen this compound against libraries of known protein structures, particularly those implicated in disease pathways. For instance, given the known roles of other glycerol esters, potential targets for this compound could include enzymes involved in inflammatory pathways or cell signaling.
A virtual screening study on phytoconstituents for anti-acne potential identified Glycerol-ester hydrolase A (GehA) as a target. nano-ntp.com Computational tools are frequently used to predict the interactions between compounds and protein targets. nano-ntp.com In silico techniques are considered a cost-effective and time-efficient method in the drug discovery process for identifying potential lead compounds. nano-ntp.com
The following table illustrates the type of data that would be generated from in silico docking studies, using findings from related compounds as a representative example. The binding affinity is a measure of the strength of the interaction, with a more negative value indicating a stronger binding.
| Compound/Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Resveratrol | IL-2 | Stronger Affinity (more negative score) |
| Resveratrol | TNF-α | Stronger Affinity (more negative score) |
| Arctiin | IL-2 | Not specified |
| Arctiin | TNF-α | Not specified |
This table is illustrative and based on findings for Resveratrol and Arctiin from a study on Terminalia pallida Brandis fruit extracts, as direct in silico data for this compound is not available. tjnpr.org
Immunological Implications of Glycerol Derivatives
The immunological implications of glycerol derivatives are an active area of research, with studies revealing a range of immunomodulatory activities. These compounds can influence the function of various immune cells and pathways, suggesting their potential as therapeutic agents for immune-related conditions.
Research into glycerol derivatives has demonstrated their capacity to regulate the expression of inflammatory cytokines. google.com For example, certain glycerol derivatives can inhibit the over-expression of interleukin-6 (IL-6), a key inflammatory cytokine, by reducing the activity of STAT3, a regulator of IL-6 expression. google.com This suggests a potential application for these compounds in chronic inflammatory and immune diseases. google.com
Furthermore, studies on glycerol monolaurate (GML), a naturally occurring monoglyceride, have shown that it possesses anti-inflammatory properties and can suppress the activation of human T cells. nih.gov GML has been found to inhibit the proliferation of peripheral blood mononuclear cells and interfere with T cell receptor (TCR)-induced signaling events. nih.gov The structural aspects of GML, such as the acyl chain length and the ester linkage, are crucial for its immunosuppressive functions. nih.gov
The research of Dr. Joon Seok Park's group at the University of Chicago focuses on how microbial metabolites, particularly lipids and glycerol derivatives, influence systemic immunity and anti-tumor responses. uchicago.edu This work explores the immunological effects of these molecules within the tumor microenvironment, aiming to understand the interplay between the gut microbiome and cancer immunity. uchicago.edu
Alkylglycerols (AKGs), which are ether-linked glycerols, have also been shown to modulate immune responses. In vitro studies have demonstrated that AKGs can enhance the proliferation and maturation of murine lymphocytes. nih.gov They have been observed to increase the proliferation of B cells and T cells, promote the maturation of B cells, and influence the differentiation of T helper cells towards a Th1 phenotype by increasing the production of Th1 cytokines like TNF-α and IFN-γ. nih.gov
The following table summarizes the observed immunological effects of various glycerol derivatives based on experimental research.
| Glycerol Derivative | Immune Cell/Target | Observed Immunological Effect |
| Glycerol derivatives | Macrophages | Inhibition of inflammatory cytokine IL-6 expression. google.com |
| Glycerol monolaurate (GML) | Human T cells | Suppression of T cell activation and proliferation. nih.gov |
| Alkylglycerols (AKGs) | Murine B cells | Increased proliferation and maturation. nih.gov |
| Alkylglycerols (AKGs) | Murine T cells | Increased proliferation and promotion of Th1 cytokine production. nih.gov |
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is the cornerstone for identifying glyceryl hexacosanoate, with each technique providing unique pieces of the structural puzzle. Studies have successfully identified the compound in plant extracts, such as from Piptadenia africana and Cordia millenii, using a combination of these methods. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the protons and carbons, while two-dimensional (2D) experiments establish the connectivity between atoms. nih.gov
The ¹H-NMR spectrum displays characteristic signals for the glycerol (B35011) moiety and the long fatty acid chain. oiccpress.com For instance, protons on the glycerol backbone typically appear as multiplets in the δ 3.4-4.2 ppm range. researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group (H-2') are observed as a triplet around δ 2.19-2.34 ppm, while the terminal methyl group (H-26') of the hexacosanoate chain appears as a triplet near δ 0.72-0.88 ppm. oiccpress.comsemanticscholar.org
The ¹³C-NMR spectrum confirms the presence of all 29 carbon atoms in the molecule. libretexts.org Key signals include the ester carbonyl carbon (C-1') at approximately δ 173.7 ppm, the glycerol carbons (C-1, C-2, C-3) between δ 64.0 and δ 71.0 ppm, and the carbons of the long alkyl chain resonating from δ 14.2 to δ 34.4 ppm. oiccpress.comlibretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. nih.gov
2D NMR techniques are essential for assembling the complete molecular structure:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the glycerol unit and along the fatty acid chain. researchgate.netsdsu.edu For example, it shows correlations between the protons of the glycerol backbone. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹J C-H), allowing for the definitive assignment of each proton to its attached carbon. youtube.comepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings (²J and ³J C-H) between protons and carbons separated by two or three bonds. youtube.comepfl.ch This is crucial for connecting the fatty acid chain to the glycerol backbone by showing the correlation between the glycerol's oxymethylene protons (H-1) and the ester carbonyl carbon (C-1') of the hexacosanoic acid. nih.govresearchgate.net
Table 1: ¹H and ¹³C NMR Spectral Data for Glyceryl-1-hexacosanoate
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Glycerol Moiety | ||
| 1 | 3.97 (dd, J=6.3, 11.8 Hz, H-1a)3.95 (dd, J=4.8, 11.8 Hz, H-1b) | 66.7 |
| 2 | 3.70 (q, J=5.8 Hz) | 70.9 |
| 3 | 3.46 (dd, J=4.2, 12.4 Hz, H-3a)3.39 (dd, J=6.1, 12.4 Hz, H-3b) | 64.3 |
| Hexacosanoate Moiety | ||
| 1' | - | 173.7 |
| 2' | 2.19 (t, J=15.0 Hz) | 34.4 |
| 3' | 1.46 (q, J=14.0 Hz) | 25.3 |
| ... | ... | ... |
| 25' | 1.13 (br s) | 22.9 |
| 26' | 0.72 (t, J=13.0 Hz) | 14.2 |
| Note: Data obtained in C₅D₅N at 400 MHz for ¹H and 100 MHz for ¹³C. oiccpress.com Chemical shifts can vary slightly depending on the solvent and instrument frequency. |
Mass spectrometry (MS) provides vital information on the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.gov Various ionization techniques are employed for its analysis. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation. The EI-MS spectrum of glyceryl-1-hexacosanoate shows a molecular ion peak [M]⁺ at m/z 470. oiccpress.com Key fragment ions are observed that correspond to the loss of parts of the glycerol or fatty acid chain. For example, a significant peak at m/z 379 corresponds to the acylium ion [CH₃(CH₂)₂₄CO]⁺, which is indicative of the hexacosanoyl moiety. semanticscholar.org
High-Resolution Mass Spectrometry (HREI-MS and HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula (C₂₉H₅₈O₄ for this compound). researchgate.netnih.govresearchgate.net High-Resolution Electrospray Ionization (HR-ESI-MS) is a soft ionization technique particularly useful for confirming the molecular weight of thermally labile molecules. uzh.chpubcompare.ainih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that can be used to obtain molecular weight information with minimal fragmentation. researchgate.netnih.gov
Table 2: Key Mass Spectrometry Data for Glyceryl-1-hexacosanoate
| Ionization Method | m/z (relative intensity %) | Interpretation |
| EI-MS | 470 (32%) | [M]⁺, Molecular Ion |
| 439 (2%) | [M - CH₂OH]⁺ | |
| 396 (7%) | [M - C₃H₇O₂]⁺ | |
| 379 (5%) | [M - C₃H₇O₃]⁺ or [C₂₆H₅₁O]⁺ | |
| 134 (47%) | Fragment from glycerol/fatty acid | |
| 98 (91%) | Fragment from glycerol/fatty acid | |
| 57 (100%) | C₄H₉⁺ (Base Peak) | |
| Note: Fragmentation data from Electron Ionization (EI) analysis. oiccpress.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum, typically recorded using a KBr pellet, shows characteristic absorption bands. oiccpress.com Key absorptions include:
A strong band around 1732 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester group. oiccpress.com
Strong, sharp bands at 2918 cm⁻¹ and 2850 cm⁻¹ , corresponding to the C-H stretching vibrations of the long aliphatic (CH₂) and methyl (CH₃) groups of the fatty acid chain. oiccpress.com
Mass Spectrometry (EI MS, HREI MS, HR-ESI-MS, FAB-MS)
Chromatographic Separation and Detection Techniques
Chromatographic methods are indispensable for isolating this compound from complex natural extracts and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid esters. nih.gov Due to the low volatility of intact monoacylglycerols, analysis often requires a derivatization step. chromforum.org The sample is typically transesterified to convert the glycerolipid into its more volatile fatty acid methyl ester (FAME), in this case, methyl hexacosanoate. csuohio.edu
In this method, the FAMEs are separated on a GC column based on their boiling points and polarity. As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each component, allowing for positive identification based on the fragmentation pattern. csuohio.edu This technique is highly sensitive and specific for determining the fatty acid profile of a lipid sample.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis and separation of intact glycerol derivatives like mono-, di-, and triglycerides. acs.org For this compound, a non-polar compound, reversed-phase HPLC is commonly used. nih.gov
A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and water. nih.gov Since this compound lacks a significant UV chromophore, detection can be challenging. Therefore, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are often employed. chromforum.orgfao.org HPLC allows for the quantification of the intact monoacylglycerol without the need for derivatization, preserving the original structure during analysis. researchgate.net
Silica (B1680970) Gel Column Chromatography for Isolation and Purification
Silica gel column chromatography is a fundamental and widely used adsorptive chromatographic technique for the isolation and purification of glycerides, including this compound, from complex mixtures such as natural product extracts or synthetic reaction products. researchgate.netfractioncollector.infomdpi.com The principle of this method relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase. fractioncollector.info Silica gel, a porous, amorphous form of silicon dioxide (SiO2), serves as the adsorbent. researchgate.net Its high surface area and polar nature, attributed to surface silanol (B1196071) (Si-OH) groups, allow it to interact with polar functional groups of the molecules to be separated. usu.edu
In the context of isolating this compound, a monoacylglycerol, the separation is based on polarity. More polar compounds in a mixture will adsorb more strongly to the silica gel and thus elute from the column more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. fractioncollector.info The process typically involves:
Column Packing: A glass column is filled with a slurry of silica gel in a non-polar solvent. The gel is allowed to settle, forming a uniform packed bed. researchgate.net
Sample Loading: The crude extract or mixture containing this compound, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel bed. mdpi.com
Elution: A solvent or a series of solvents (the mobile phase) is passed through the column. For glycerides, elution often starts with a non-polar solvent like hexane (B92381) and gradually increases in polarity by adding a more polar solvent such as ethyl acetate (B1210297) or acetone. researchgate.net This is known as gradient elution. Less polar lipids (like triacylglycerols) elute first, followed by diacylglycerols, and then the more polar monoacylglycerols like this compound. csic.esacs.org
Fraction Collection: The eluate is collected in sequential fractions. fractioncollector.info Each fraction is then analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify which ones contain the purified target compound. fractioncollector.infomdpi.com
This technique is highly effective for separating monoacylglycerols from other lipid classes (triacylglycerols, diacylglycerols, free fatty acids) and other impurities. researchgate.netacs.orgnih.gov For instance, silica gel chromatography has been successfully employed to purify monoacylglycerols from the products of enzymatic hydrolysis of various oils. researchgate.net
Table 1: Example Solvent Systems for Silica Gel Chromatography of Glycerides
| Lipid Class to Isolate | Stationary Phase | Mobile Phase (Elution System) | Source |
|---|---|---|---|
| Monoacylglycerols (MAGs) | Silica Gel (60–120 mesh) | Gradient of hexane and ethyl acetate | |
| Monoacylglycerols (MAGs) | Silica Gel | Fractionation with hexane, acetone, and methanol (B129727) | nih.gov |
| Diacylglycerols (DAGs) | Silica Gel | Not specified | acs.org |
| Mono- and Diacylglycerols | Silver nitrate-coated silicic acid | Hexane:ethanol mixtures | |
| Neutral Lipids (MAGs, DAGs, TAGs) | Solid-Phase Extraction (Silica) | Diethyl ether/hexane | nih.gov |
Positional Isomer Analysis in Complex Glyceride Mixtures
For a monoacylglycerol like this compound, two positional isomers (or regioisomers) can exist: the acyl chain can be attached to the primary hydroxyl group (sn-1 or sn-3 position) or the secondary hydroxyl group (sn-2 position) of the glycerol backbone. These are often referred to as α-monoacylglycerols (1-MAGs) and β-monoacylglycerols (2-MAGs), respectively. Distinguishing and quantifying these isomers is crucial as their position affects the physical and biological properties of the molecule. unit.no
A significant challenge in this analysis is the spontaneous acyl migration, where the acyl group moves between the sn-1/3 and sn-2 positions. unit.no The 2-monoacyl isomer is generally less thermodynamically stable and can readily isomerize to the 1-monoacyl form. usda.govnih.gov
The primary methods for positional isomer analysis involve chromatography coupled with mass spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying monoacylglycerol regioisomers. nih.gov Prior to analysis, the monoacylglycerols are converted into more volatile and thermally stable derivatives, typically trimethylsilyl (B98337) (TMS) ethers. The silylated α-MAG and β-MAG isomers produce distinct fragmentation patterns upon electron impact (EI) ionization in the mass spectrometer. unit.nonih.gov For example, with monopalmitoyl-glycerol (a C16:0 MAG), the TMS derivative of the α-isomer (1-MAG) is characterized by a key fragment from the loss of a methylene(trimethylsilyl)oxonium group (103 atomic mass units). In contrast, the β-isomer (2-MAG) yields a series of unique diagnostic fragments (e.g., at m/z 218) that are not seen with the α-isomer, allowing for their reliable differentiation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC methods can also separate positional isomers. csic.es Reversed-phase HPLC separates lipids based on their partition number (related to chain length and unsaturation), and in some cases, can resolve sn-1,2 and sn-1,3 diacylglycerol isomers, and by extension, monoacylglycerol isomers. csic.esnih.gov More specialized techniques like silver ion HPLC (Ag-HPLC), where the stationary phase is impregnated with silver ions, can separate isomers, even saturated ones, although the mechanism for saturated species is less understood than for unsaturated lipids which interact via their pi-electrons. usda.gov
These analytical approaches are essential for accurately characterizing the isomeric composition of this compound in various samples, providing insights into its origin and metabolic fate.
Table 2: Techniques for Positional Isomer Analysis of Monoacylglycerols
| Technique | Principle | Derivatization Required | Key Differentiating Feature | Challenges | Source |
|---|---|---|---|---|---|
| GC-MS | Separation by boiling point/polarity, followed by mass-based detection and fragmentation. | Yes (e.g., silylation to form TMS ethers). | Distinct mass fragmentation patterns for α- and β-isomers. | Potential for acyl migration during sample preparation. unit.no | unit.nonih.gov |
| Reversed-Phase HPLC | Separation based on hydrophobicity/partition number. | No, but can be derivatized. | Different retention times for isomers in some systems. | Resolution can be difficult and system-dependent. csic.es | csic.esnih.gov |
| Silver Ion HPLC | Separation based on interaction with silver ions on the stationary phase. | Yes (acetates) or No. | Differential interaction with silver ions leads to separation. | Isomerization can occur during derivatization. usda.gov | usda.gov |
| Differential Ion Mobility Spectrometry | Separation of ions in the gas phase based on their mobility in an electric field. | No (analyzed after ionization). | Ions of isomers have different shapes/cross-sections, leading to different mobility. | Primarily a research tool; requires specialized instrumentation. | nih.gov |
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of a crystalline compound. uva.nl For glycerides like this compound, this method provides definitive information on molecular conformation, bond lengths, bond angles, and how the molecules are arranged in a solid state. usu.edu
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections. By analyzing the position and intensity of these reflections, a three-dimensional map of electron density within the crystal can be calculated, from which a detailed atomic model of the molecule is built. uva.nl
For long-chain glycerides, X-ray studies have revealed several key structural features:
Polymorphism: Glycerides can crystallize into different forms, or polymorphs, which have distinct molecular packing arrangements and physical properties (e.g., melting points). usu.edumdpi.com The three main polymorphs are designated α (alpha), β' (beta-prime), and β (beta). The α form is the least stable, with hydrocarbon chains packed in a loose hexagonal subcell. The β' form has intermediate stability with an orthorhombic subcell packing. The β form is the most stable and dense, featuring a triclinic subcell packing. usu.eduuu.nl The transition typically occurs monotropically from the least stable to the most stable form (α → β' → β). mdpi.com
Molecular Conformation: In the solid state, triglyceride molecules often adopt a "tuning fork" or "chair" conformation to accommodate the three fatty acid chains on the glycerol backbone. uu.nlnaro.go.jp In the tuning fork shape, the sn-1 and sn-3 chains are oriented in one direction, while the sn-2 chain points in the opposite direction. uu.nl
Lamellar Structure: Like other long-chain molecules, glycerides pack into layers or lamellae. X-ray diffraction can determine the "long spacing" of these layers, revealing whether the molecules are arranged in a double-chain length or triple-chain length structure. usu.edumdpi.com
While a specific crystal structure of this compound is not detailed in the provided search results, studies on analogous long-chain mono- and tri-acylglycerols provide the foundational understanding of how it would be structured in a crystalline state. uva.nlnih.goviucr.orgnih.gov Such analysis is vital for understanding the physical properties of fats and lipids used in various applications.
Table 3: Characteristics of Common Glyceride Polymorphs Determined by X-ray Diffraction
| Polymorph | Stability | Hydrocarbon Chain Packing (Subcell) | Typical X-ray Short Spacing (Å) | Molecular Arrangement |
|---|---|---|---|---|
| α (Alpha) | Least Stable | Hexagonal (H) | ~4.15 (single strong peak) | Loosely packed, chains can rotate. |
| β' (Beta-prime) | Metastable | Orthorhombic Perpendicular (O⊥) | ~4.2 and ~3.8 (two strong peaks) | More ordered than α. |
| β (Beta) | Most Stable | Triclinic Parallel (T∥) | ~4.6 (one very strong peak) and others | Most dense and ordered packing. |
Industrial and Applied Research Domains
Engineering and Materials Science Applications
The potential utility of glyceryl hexacosanoate in engineering and materials science stems from its nature as a long-chain fatty acid ester. This structure is analogous to other lipid-based molecules used for lubrication and surface modification.
Research into this compound includes its potential application in industrial lubricant formulations. biosynth.com Its inherent lubricating properties, which contribute to spreadability and a desirable tactile feel in personal care products, are being considered for industrial purposes. biosynth.com The function of glycerol (B35011) esters as internal mold release agents in polymer production highlights the lubricating capacity of this class of compounds. chempoint.com The long-chain fatty acid component of this compound suggests it could form a stable, low-friction film on surfaces, a critical characteristic for industrial lubricants.
Table 1: Properties of this compound Relevant to Industrial Applications
| Property | Description | Source |
|---|---|---|
| Chemical Formula | C29H58O4 | biosynth.com |
| Molecular Weight | 470.8 g/mol | biosynth.com |
| Functional Role | Forms a lipid barrier on applied surfaces. | biosynth.com |
| Potential Application | Can be explored for use in industrial lubricants. | biosynth.com |
| Nature | Synthetic ester of glycerol and a long-chain fatty acid. | biosynth.com |
This compound is a candidate for research as a component in high-performance hydrophobic agents. biosynth.com Its molecular structure enables it to form a lipid barrier on surfaces, which is fundamental to creating water-repellent coatings. biosynth.com This characteristic is shared by other long-chain fatty acid esters; for instance, stearic acid is known to be hydrophobic and can serve as a moisture barrier. romaco.com The exploration of this compound in this area is aimed at leveraging its chemical nature to develop advanced materials for applications requiring significant water resistance.
Development of Industrial Lubricant Formulations
Advanced Delivery System Research for Related Glycerol Esters
While direct research on this compound in advanced delivery systems is nascent, extensive studies on related, commercially available glycerol esters provide a framework for understanding the potential of this class of compounds. Lipids and glycerides like glyceryl behenate (B1239552), glyceryl palmitostearate, and glyceryl monostearate are widely used due to their biocompatibility, low melting points, and ability to modify release profiles. google.comnih.govresearchgate.net
Glycerol esters are well-established as lipophilic excipients for creating controlled-release matrix tablets. pharmaexcipients.com These insoluble, non-swelling matrices release active ingredients primarily through diffusion. gattefosse.com
Glyceryl Behenate: This fat has been extensively investigated as a matrix-forming agent. wikipedia.org Studies show that as the concentration of glyceryl behenate in a tablet matrix increases, the release of water-soluble drugs is significantly slowed. google.comnih.gov Research has also delved into the thermodynamic properties of this process. A study evaluating the release of a model drug from glyceryl behenate matrices found that the dissolution is an endothermic process that does not occur spontaneously within a temperature range of 25–45 °C. pharmaexcipients.com
Table 2: Thermodynamic Parameters of Drug Release from Glyceryl Behenate Matrix Tablets
| Glyceryl Behenate Content (%) | Enthalpy Change (ΔH) (kJ mol⁻¹) | Gibbs Free Energy Change (ΔG) (kJ mol⁻¹) | Process Characteristic |
|---|---|---|---|
| 10 | 56.13 | Positive | Endothermic, Non-spontaneous |
| 20 | 25.12 | Positive | Endothermic, Non-spontaneous |
| 30 | 11.45 | Positive | Endothermic, Non-spontaneous |
| 40 | 6.78 | Positive | Endothermic, Non-spontaneous |
| 50 | 3.83 | Positive | Endothermic, Non-spontaneous |
Source: Adapted from a study on the thermodynamic data of glyceryl behenate matrix tablets. pharmaexcipients.com
Other Glycerol Esters: Glycerol palmitostearate and glyceryl monostearate are also employed to create sustained-release preparations. google.comatamanchemicals.com Similarly, polyglycerol esters of fatty acids (PGFAs) have been developed as stable, matrix-forming agents for direct compression tablets, allowing the release profile to be tailored by adjusting the ester's properties. researchgate.net
Hot-melt coating (HMC) and melt granulation are solvent-free techniques that utilize melted lipid excipients to coat or agglomerate particles. researchgate.netnih.gov These methods are efficient, environmentally friendly, and suitable for moisture-sensitive ingredients. romaco.comnih.gov
Melt Granulation: This technique uses low-melting-point binders (50-80 °C), such as glycerol esters of fatty acids (GEFA), to form granules. nih.govresearchgate.net The process can improve the flowability of powders and can be used to prepare both immediate and controlled-release formulations. researchgate.net Twin-screw melt granulation (TSMG) is an advanced method that has been used with lipids like glyceryl behenate and glycerol palmitostearate. nih.gov
Hot-Melt Coating (HMC): In HMC, a molten lipid is sprayed onto a powder to form a coating. wikipedia.org Glyceryl behenate can be used as a hot-melt coating agent. wikipedia.org Glyceryl distearate has also been effectively used as a coating agent in high-shear blending processes to mask taste, where frictional heat causes partial melting of the lipid, which then coats the drug particles. gattefosse.comsrlpharmasenses.com
Table 3: Application of Various Glycerol Esters in Melt Processing
| Glycerol Ester | Technique | Application/Function | Source(s) |
|---|---|---|---|
| Glyceryl Behenate | Hot-Melt Coating, Melt Granulation | Controlled-release matrix, hot-melt coating agent. | nih.govwikipedia.org |
| Glyceryl Distearate | High Shear Melt Blending, Melt Coating | Taste masking, modified-release matrix former. | gattefosse.comsrlpharmasenses.com |
| Glycerol Palmitostearate | Melt Granulation | Sustained-release preparations. | google.comnih.gov |
| Glyceryl Monostearate | Melt Granulation | Sustained-release matrices, binder. | nih.govresearchgate.net |
| Polyglycerol Esters of Fatty Acids (PGFAs) | Hot-Melt Coating | Stable HMC excipients for immediate-release formulations. | researchgate.net |
Pelletization involves the creation of small, spherical or semi-spherical particles, and glycerol-based compounds play a key role in various techniques.
Melt Pelletization: Hot-melt granulation processes can be used to create granules that are subsequently formed into pellets. gattefosse.com For example, glyceryl monostearate has been used in hot-melt pelletizing processes to produce both pellets and tablets. alphahi-tech.com
Binder-Assisted Pelletization: In the pelletization of other materials, such as biomass, crude glycerol is often added as a binder and lubricant. researchgate.net The addition of glycerol facilitates the formation of linkages between particles. However, it can also act as a lubricant between the biomass and the pelletization die, which may reduce the degree of compaction. researchgate.net
Freeze Pelletization: This technique involves dropping a molten matrix material into a liquid column to form solidified pellets. A study developing a mathematical model to predict pellet size in this process used matrices including waxes and column liquids such as aqueous glycerol solutions. nih.gov The model found that interfacial tension and density differences were key factors affecting pellet size, while the viscosity of the column liquid was not significant. nih.gov
Solid Lipid Nanoparticle (SLN) Development for Enhanced Delivery
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs. medipol.edu.tr These carriers are composed of a solid lipid core, stabilized by surfactants, and dispersed in an aqueous medium. ui.ac.id The lipid matrix is a critical component that influences the physical stability, drug-loading capacity, and release profile of the nanoparticles. nih.gov
While direct research on the use of this compound as the primary lipid matrix in SLNs is not extensively documented, its chemical structure as a long-chain fatty acid ester of glycerol suggests its suitability for this application. Lipids such as glyceryl monostearate, glyceryl behenate, and tristearin (B179404) are commonly used in SLN formulations. medipol.edu.trgoogle.com For instance, SLNs formulated with glyceryl monostearate have been shown to be effective in the controlled delivery of drugs like docetaxel. nih.gov The choice of lipid is crucial; for example, glyceryl behenate has been observed to provide higher drug entrapment than glyceryl stearate (B1226849) due to the presence of mono-, di-, and triglycerides, which create less ordered lipid crystals. medipol.edu.tr
Given that this compound is a monoglyceride with a long C26 fatty acid chain, it can be inferred that it would form a stable, solid lipid core at physiological temperatures, a key requirement for SLN formulation. ui.ac.id The long alkyl chain would contribute to a more crystalline and lipophilic core, potentially offering high entrapment efficiency for lipophilic drugs and enabling sustained release profiles. The principles of SLN production, such as hot homogenization and microemulsion techniques, would be applicable for formulating this compound-based SLNs. ui.ac.idjournaljpri.com The table below outlines key parameters for SLNs formulated with similar glycerides, providing a predictive framework for potential this compound-based systems.
| Lipid Matrix | Surfactant(s) | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding |
| Glyceryl Monostearate | Tween 80, Lecithin | ~100 | High | Suitable for controlled release of docetaxel. nih.govresearchgate.net |
| Glyceryl Behenate | Poloxamer 188 | Variable | > Glyceryl Stearate | Less ordered crystal matrix allows for higher drug loading. medipol.edu.tr |
| Tristearin | Lecithin, Poloxamer 407 | Variable | High | Forms stable SLNs over long storage periods. medipol.edu.tr |
Further research is necessary to empirically determine the specific physicochemical properties and drug release kinetics of SLNs formulated with this compound.
Role in Emulsion Stabilization and Surfactancy Mechanisms
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one is dispersed in the other in the form of droplets. Emulsifiers are crucial for stabilizing these systems by adsorbing at the oil-water interface and reducing the interfacial tension. carijournals.org Glyceryl fatty acid esters, such as glyceryl monostearate, are widely used as nonionic emulsifiers and co-emulsifiers in the cosmetic and pharmaceutical industries. dsm.comalfa-chemistry.com
This compound, as a monoacylglycerol, possesses an amphiphilic structure with a hydrophilic glycerol head and a long, hydrophobic hexacosanoate tail. This structure is inherently surface-active. Mono- and diglycerides function by migrating to the oil-water interface, where they orient themselves to lower the interfacial energy, thereby facilitating the formation and stabilization of the emulsion. carijournals.org The long C26 alkyl chain of this compound would provide a strong anchor in the oil phase of an emulsion, while the glycerol moiety would interact with the aqueous phase.
The effectiveness of an emulsifier is also related to the formation of stabilizing structures within the continuous phase. For instance, in oil-in-water emulsions, certain emulsifier combinations can form liquid crystalline gel networks that envelop the oil droplets and extend throughout the aqueous phase, significantly enhancing long-term stability. dsm.com Given its long, saturated fatty acid chain, this compound could potentially participate in the formation of such lamellar structures, acting as a lipophilic co-emulsifier to strengthen the interfacial film and the surrounding gel network. Its properties would be analogous to other glycerol fatty acid esters used for their excellent emulsifying capabilities, often in combination with other surfactants to achieve a desired Hydrophile-Lipophile Balance (HLB). evonik.com
Bio-derived Industrial Chemicals and Biomaterials Research
Valorization of Agricultural Residues as Phytochemical Sources
This compound has been identified and isolated from a variety of plant sources, including Senna alata (also known as the candle bush), Cassia spectabilis, and Cordia myxa. esrgngr.orgresearchgate.netresearchgate.net These plants are rich in a diverse array of phytochemicals, including flavonoids, tannins, alkaloids, and various lipids. preprints.orgesrgngr.org For instance, phytochemical screening of Senna alata has revealed significant quantities of phenols, flavonoids, and tannins, alongside lipid components. esrgngr.orgresearchgate.net
The concept of valorization involves converting waste or low-value byproducts into higher-value products. Agricultural residues from the cultivation or processing of plants like Senna alata represent a potential feedstock for the extraction of valuable phytochemicals. After the primary use of the plant, the remaining biomass (leaves, stems, roots) could be processed to isolate compounds like this compound. This approach aligns with the principles of a circular economy and green chemistry, aiming to maximize the use of renewable resources.
The extraction of glyceryl-1-hexacosanoate from the leaves of Senna alata has been documented in phytochemical studies, where it was isolated using column chromatography from a methanolic extract. esrgngr.org While these studies were for analytical purposes, they establish the scientific basis for larger-scale extraction from plant biomass. The valorization of such agricultural residues would not only provide a sustainable source of this compound but also yield a spectrum of other bioactive compounds that could be used in pharmaceutical, cosmetic, or other industrial applications.
The table below lists some of the phytochemicals found in Senna alata, the plant from which this compound has been isolated, highlighting the potential for co-extraction of multiple valuable compounds from a single biomass source.
| Plant Source | Compound Class | Specific Compounds Identified |
| Senna alata | Monoglyceride | Glyceryl-1-hexacosanoate esrgngr.org |
| Flavonoids | Kaempferol, Rutin esrgngr.orgpreprints.org | |
| Anthraquinones | Emodin, Chrysophanol esrgngr.org | |
| Phenolic Compounds | Gallic Acid, Chlorogenic Acid researchgate.net | |
| Steroids | β-sitosterol esrgngr.org |
This approach underscores the potential of agricultural residues as bio-refineries for a range of valuable chemicals, including specialty lipids like this compound. Further research into efficient and green extraction technologies would be required to make this a commercially viable process.
Q & A
Q. What established synthetic routes exist for glyceryl hexacosanoate, and what critical parameters ensure high purity?
this compound is synthesized via esterification of glycerol with hexacosanoic acid. Key steps include:
- Acid-catalyzed esterification : Use sulfuric acid or lipases as catalysts under reflux conditions (120–150°C) to promote ester bond formation.
- Solvent evaporation : Post-reaction, remove unreacted fatty acids using polar solvents (e.g., ethanol) and vacuum distillation .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from acetone to isolate the triester. Monitor purity via thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR confirms ester linkages (δ 4.1–4.3 ppm for glycerol protons) and fatty acid chain integration. C NMR identifies carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (410.7 g/mol for methyl hexacosanoate analogs; adjust for glyceryl ester) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (205 nm) assess purity and degradation products .
Q. What storage conditions preserve this compound’s stability during long-term studies?
- Temperature : Store at –20°C to prevent thermal degradation.
- Atmosphere : Use inert gas (N or Ar) to displace oxygen in sealed vials.
- Solvent systems : Avoid aqueous buffers; dissolve in ethanol or chloroform for stock solutions. Discard solutions >24 hours old for biological assays .
Advanced Research Questions
Q. How can encapsulation efficiency of this compound in lipid nanoparticles be optimized?
Adopt a Central Composite Design (CCD) to evaluate variables:
- Drug-to-lipid ratio : Test 1:5 to 1:20 (w/w) to balance payload and particle size.
- Surfactants : Poloxamer 188 (1–5% w/v) reduces interfacial tension, while glyceryl palmitostearate (2–10% w/v) stabilizes the lipid matrix .
- Process parameters : Sonication time (5–15 min) and solvent evaporation rate influence particle size (target <200 nm). Validate via dynamic light scattering (DLS) and dialysis-based drug release assays .
Q. What strategies resolve solubility limitations of this compound in aqueous assays?
- Co-solvent systems : Prepare stock in ethanol (0.5 mg/mL), then dilute with PBS (pH 7.4) to 1:1 (v/v). Vortex and sonicate (30 sec, 40 kHz) to disperse precipitates .
- Lipid carriers : Incorporate into liposomes (phosphatidylcholine:cholesterol, 7:3 molar ratio) via thin-film hydration. Measure encapsulation efficiency using ultrafiltration .
Q. How should contradictory hemolytic activity and biocompatibility data be interpreted?
- Concentration dependence : Glyceryl laurate analogs show hemolysis >1 mM but are non-irritating at <0.1 mM in dermal assays. Conduct dose-response curves in sheep erythrocytes vs. human keratinocyte viability (MTT assay) .
- Model specificity : Compare in vitro (3T3 fibroblasts) and ex vivo (rat skin permeation) systems to assess tissue-specific toxicity .
Q. What mechanistic approaches elucidate this compound’s interaction with cell membranes?
- Fluorescence anisotropy : Label membranes with DPH (1,6-diphenyl-1,3,5-hexatriene) to measure lipid bilayer rigidity upon ester incorporation.
- Differential Scanning Calorimetry (DSC) : Analyze phase transitions in model membranes (e.g., DPPC liposomes) to assess disruption .
- Molecular dynamics simulations : Use CHARMM force fields to predict insertion depth and hydrogen bonding with phospholipid headgroups .
Methodological Considerations for Data Contradictions
- Reproducibility : Standardize solvent batches (e.g., ethanol purity ≥99.9%) and humidity controls (<30% RH) during synthesis .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare particle size distributions across formulation batches .
- Meta-analysis : Aggregate toxicity data from structurally analogous esters (e.g., glyceryl stearate vs. hexacosanoate) to identify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
